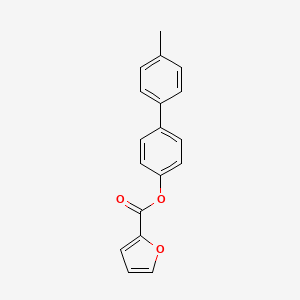

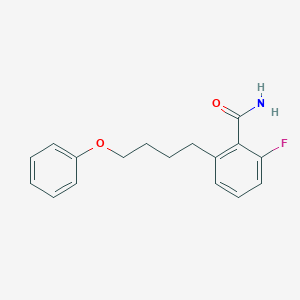

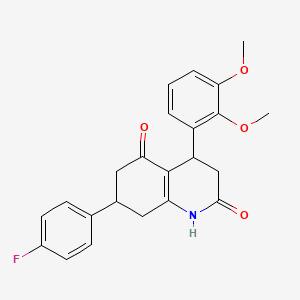

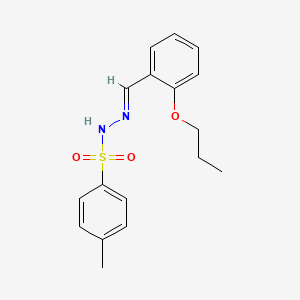

![molecular formula C21H27N5O2 B5551334 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, cyclization, and modifications to introduce specific functional groups that impart desired properties. For instance, synthesis methodologies can include reactions under microwave irradiation for efficient cyclization or the use of specific catalysts to guide the formation of the target compound. Studies have demonstrated various synthetic routes for similar pyrimidine derivatives, emphasizing the versatility and adaptability of synthetic chemistry in creating complex molecules (Mekky et al., 2021; Mohamed, 2021).

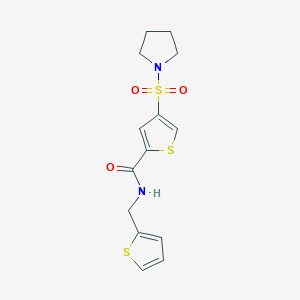

Molecular Structure Analysis

The molecular structure of 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, like its analogs, is crucial for its potential interactions and activity. Structural analyses, such as X-ray crystallography or NMR spectroscopy, are instrumental in elucidating the arrangement of atoms within the molecule and predicting its reactivity and interaction with other molecules (Lin et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine would be influenced by its functional groups. Piperazine and pyrimidine rings are known for participating in nucleophilic substitution reactions, forming complexes with metals, and engaging in hydrogen bonding, which could be utilized in developing new materials or as a ligand in coordination chemistry (Jang et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are essential for understanding the compound's behavior under different conditions. The stability of similar compounds in aqueous solutions and their solubility profiles can significantly influence their applications and handling (Muszalska & Bereda, 2008).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and potential for forming derivatives, are critical for the compound's applications in synthesis and potential biological activity. Understanding these properties facilitates the design of new molecules with enhanced performance for specific applications (Mattioda et al., 1975).

Wissenschaftliche Forschungsanwendungen

Optical Sensors and Medicinal Uses

Pyrimidine derivatives, including structures similar to 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, have been highlighted for their dual role in both optical sensing materials and their wide range of biological and medicinal applications. These derivatives possess the unique ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. The significance of these compounds extends to various biomedical applications due to their structural versatility and interaction capabilities (Jindal & Kaur, 2021).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyrimidine derivatives, are validated targets for the treatment of type 2 diabetes mellitus (T2DM). Research on DPP IV inhibitors has been extensive due to their role in promoting insulin secretion by inhibiting the hydrolyzation of incretin molecules. Pyrimidine derivatives are part of the chemical groups that have shown potential in the development of antidiabetic drugs, illustrating the therapeutic importance of these compounds in managing T2DM (Mendieta, Tarragó, & Giralt, 2011).

DNA Interaction and Radioprotection

Compounds like Hoechst 33258, a derivative associated with pyrimidine structures, demonstrate strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These interactions underline the potential of pyrimidine derivatives in chromosome and nuclear staining, flow cytometry, and even as radioprotectors and topoisomerase inhibitors. This dual functionality underscores the significance of pyrimidine derivatives in both biological research and therapeutic applications (Issar & Kakkar, 2013).

Optoelectronic Materials

The structural flexibility of pyrimidine derivatives allows for their incorporation into π-extended conjugated systems, which are crucial for the development of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. The ability of these compounds to contribute to the advancement of optoelectronic device technology highlights their significant role beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Properties

Pyrimidine derivatives have been extensively researched for their anticancer properties. These compounds exhibit a broad spectrum of activity against various cancer cell lines, emphasizing the potential of pyrimidine scaffolds in cancer therapy. Their mechanisms of action involve modulation of specific genes and proteins that are crucial in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. The flexibility and effectiveness of these compounds in inhibiting the growth of cancer cells underscore their importance in the development of new anticancer agents (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-2-28-18-7-5-17(6-8-18)20(27)25-15-13-24(14-16-25)19-9-10-22-21(23-19)26-11-3-4-12-26/h5-10H,2-4,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMZWQDIKUQQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)